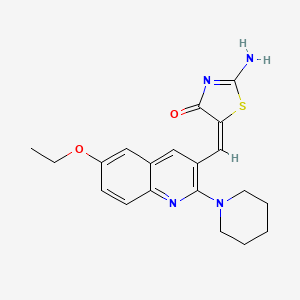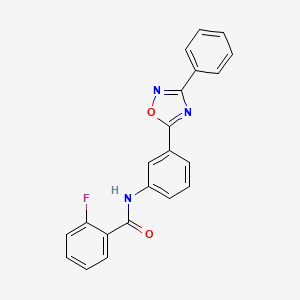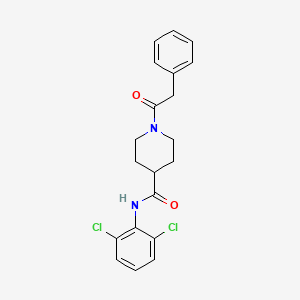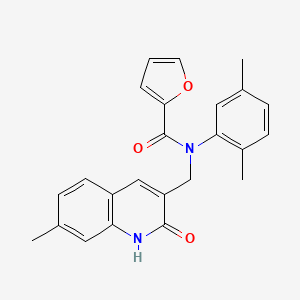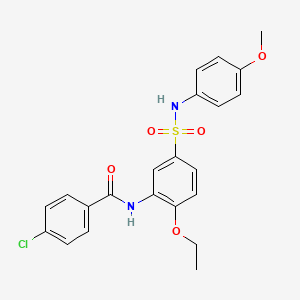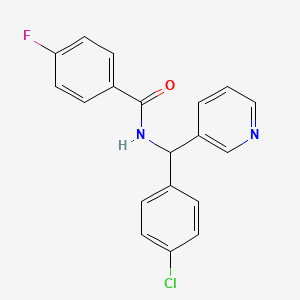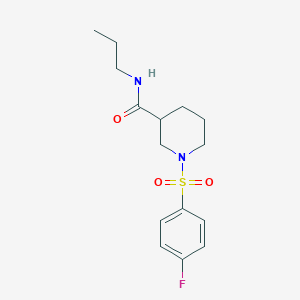
1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide, also known as FPS, is a chemical compound that has gained significant attention in the scientific research community. FPS is a piperidine derivative that has been synthesized for its potential use in the medicinal and pharmaceutical industries.
Mécanisme D'action
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide involves the inhibition of specific enzymes and receptors in the body. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain pathways. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has also been shown to bind to specific receptors such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide are diverse and depend on the specific application. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been shown to reduce inflammation and pain in animal models, making it a potential treatment for inflammatory and pain-related diseases. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide in lab experiments include its high purity and yield, making it suitable for scientific research applications. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has also been extensively studied, with a significant amount of data available on its mechanism of action and potential applications. However, the limitations of using 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research and development of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide. One potential direction is the development of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide-based drugs for the treatment of cancer, inflammation, and pain-related diseases. Another potential direction is the optimization of the synthesis method of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide to improve its yield and purity. Additionally, further studies are needed to determine the safety and efficacy of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide in humans, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community for its potential use in the medicinal and pharmaceutical industries. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been extensively studied for its potential applications in the treatment of cancer, inflammation, and pain-related diseases. The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for scientific research applications. However, further studies are needed to determine the safety and efficacy of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide in humans, as well as its potential side effects and interactions with other drugs.
Méthodes De Synthèse
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide involves several steps, starting from the reaction of 4-fluorobenzenesulfonyl chloride with N-propylpiperidine-3-amine. The reaction mixture is then stirred and refluxed in a solvent mixture of dichloromethane and triethylamine. The resulting product is then purified by column chromatography to obtain pure 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide. The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory and pain-related diseases.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-propylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-2-9-17-15(19)12-4-3-10-18(11-12)22(20,21)14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQLZMQGPPTGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)sulfonyl-N-propylpiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

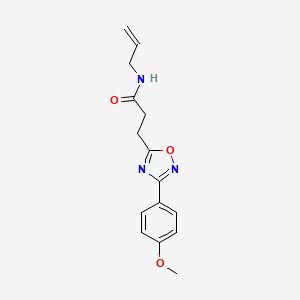


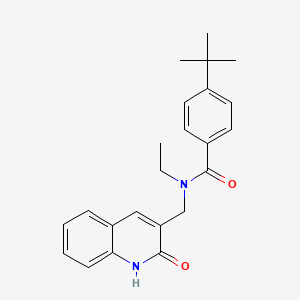
![N-benzyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694493.png)
